4-Chloro-6-fluoroindan-1-one
Overview
Description
4-Chloro-6-fluoroindan-1-one is an organic compound with the molecular formula C9H6ClFO. It is a white crystalline solid that is soluble in common organic solvents such as ethers, ketones, and alcohols . This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and the production of insecticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-6-fluoroindan-1-one can be synthesized through several methods. One common method involves the reaction of indanone with chlorofluoroalkyl compounds . The reaction typically requires specific conditions such as the presence of a base and a solvent like dichloromethane . Another method involves a multi-step reaction starting from 2-chloro-4-fluorobenzaldehyde, which undergoes several transformations to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, fluorination, and cyclization, followed by purification techniques like recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-fluoroindan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols . The reactions typically require controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols . Substitution reactions can result in various substituted indanone derivatives .
Scientific Research Applications
4-Chloro-6-fluoroindan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoroindan-1-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Chloro-6-fluoroindan-1-one include:
Uniqueness
This compound is unique due to its specific combination of chlorine and fluorine atoms on the indanone structure, which imparts distinct chemical properties and reactivity . This makes it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
4-chloro-6-fluoro-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADRGRWYNJBMQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC(=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599387 | |
Record name | 4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166250-01-7 | |
Record name | 4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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